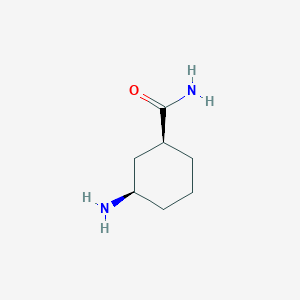
rac-(1R,3S)-3-aminocyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,3S)-3-aminocyclohexane-1-carboxamide is an organic compound with a cyclohexane ring substituted with an amino group and a carboxamide group in the cis configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
rac-(1R,3S)-3-aminocyclohexane-1-carboxamide can be synthesized through the catalytic hydrogenation of the corresponding aromatic or cyclohexene derivatives. One common method involves the hydrogenation of 3-aminobenzoic acid in the presence of a ruthenium catalyst. The reaction is carried out under high pressure and temperature conditions to achieve the desired cis configuration .
Industrial Production Methods
In industrial settings, the preparation of cis-3-aminocyclohexanecarboxamide often involves the use of Raney nickel as a catalyst. The sodium salts of the corresponding acids are hydrogenated at pressures of 100-150 atm and temperatures of 130-160°C. The resulting product is then isolated and purified through recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,3S)-3-aminocyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
rac-(1R,3S)-3-aminocyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in inhibiting certain biological processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of cis-3-aminocyclohexanecarboxamide involves its interaction with specific molecular targets. For instance, it has been found to competitively inhibit the transport of gamma-aminobutyric acid (GABA) in neuronal cells. This inhibition occurs through the binding of the compound to GABA transporters, thereby blocking the reuptake of GABA and increasing its availability in the synaptic cleft .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trans-4-aminocyclohexanecarboxamide: Another isomer with different spatial orientation.
Cis-3-aminocyclohexanecarboxylic acid: A related compound with a carboxylic acid group instead of a carboxamide group.
Uniqueness
rac-(1R,3S)-3-aminocyclohexane-1-carboxamide is unique due to its specific cis configuration, which imparts distinct chemical and biological properties compared to its trans isomer and other related compounds. This configuration affects its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C7H14N2O |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
(1S,3R)-3-aminocyclohexane-1-carboxamide |
InChI |
InChI=1S/C7H14N2O/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)/t5-,6+/m0/s1 |
Clé InChI |
FNMALDXUUZQFPN-NTSWFWBYSA-N |
SMILES isomérique |
C1C[C@@H](C[C@@H](C1)N)C(=O)N |
SMILES canonique |
C1CC(CC(C1)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















